Tiflorex
Overview
Description
Tiflorex, also known as flutiorex, is a phenylalkylamine derivative that was developed as an anorectic agent in the 1970s. It is structurally related to fenfluramine and 4-MTA. This compound acts as a central nervous system stimulant and was primarily investigated for its potential to suppress appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiflorex involves several key steps:
Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.
Henry Reaction: The benzaldehyde undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.
Functional Group Interconversion (FGI): Using an iron catalyst in concentrated hydrochloric acid, the nitro compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.
Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tiflorex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The trifluoromethylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Iron catalysts and hydrochloric acid are used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions involving the trifluoromethylthio group.
Major Products
The major products formed from these reactions include intermediates such as 3-(trifluoromethylthio)benzaldehyde and 1-(3’-trifluoromethylthiophenyl)-2-propanone, leading to the final product, this compound .
Scientific Research Applications
Tiflorex has been studied for various scientific research applications:
Mechanism of Action
The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Acts as a serotonin releasing agent and 5-HT2 receptor agonist, used as an appetite suppressant.
Norfenfluramine: A metabolite of fenfluramine with similar pharmacological effects.
4-MTA: A stimulant and serotonin releasing agent with structural similarities to tiflorex.
Uniqueness of this compound
This compound is unique due to its trifluoromethylthio group, which enhances its lipophilicity and metabolic stability compared to other anorectic agents. This structural feature makes this compound more potent in appetite suppression and potentially more effective in clinical applications .
Properties
CAS No. |
59173-25-0 |
---|---|
Molecular Formula |
C12H16F3NS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
InChI Key |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Appearance |
Solid powder |
Key on ui other cas no. |
59173-25-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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